(4-Fluorophenyl)-piperidin-1-ium-4-ylmethanone;4-methylbenzenesulfonate (4-Fluorophenyl)-piperidin-1-ium-4-ylmethanone;4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 132442-43-4
VCID: VC0144121
InChI: InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F
Molecular Formula: C19H22FNO4S
Molecular Weight: 379.4 g/mol

(4-Fluorophenyl)-piperidin-1-ium-4-ylmethanone;4-methylbenzenesulfonate

CAS No.: 132442-43-4

Main Products

VCID: VC0144121

Molecular Formula: C19H22FNO4S

Molecular Weight: 379.4 g/mol

(4-Fluorophenyl)-piperidin-1-ium-4-ylmethanone;4-methylbenzenesulfonate - 132442-43-4

CAS No. 132442-43-4
Product Name (4-Fluorophenyl)-piperidin-1-ium-4-ylmethanone;4-methylbenzenesulfonate
Molecular Formula C19H22FNO4S
Molecular Weight 379.4 g/mol
IUPAC Name (4-fluorophenyl)-piperidin-1-ium-4-ylmethanone;4-methylbenzenesulfonate
Standard InChI InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10)
Standard InChIKey XGLLXYJZWWJEGV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F
PubChem Compound 2724439
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator